molecular formula C2H6O B126515 Ethanol-d5 CAS No. 1859-08-1

Ethanol-d5

Cat. No. B126515
CAS RN: 1859-08-1
M. Wt: 51.1 g/mol
InChI Key: LFQSCWFLJHTTHZ-ZBJDZAJPSA-N
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Description

Ethanol-d5, also known as deuterated ethyl alcohol, is a form of ethanol where the hydrogen atoms are replaced by deuterium, an isotope of hydrogen . It is used in various scientific research and industrial applications .


Synthesis Analysis

Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as a better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country .


Molecular Structure Analysis

The molecular formula of Ethanol-d5 is C2HD5O . It is a structural composition consisting of a pair of carbon atoms with an alkyl group coupled with an -OH functional group .


Chemical Reactions Analysis

Ethanol-d5, like ethanol, can undergo various chemical reactions. For instance, it can undergo dehydrogenation, a process that plays an important role in the reaction sequence from methanol to iso-butanol .

Scientific Research Applications

1. Investigating Metabolic Pathways

Ethanol-d5 is used to study the metabolic pathways of ethanol in living organisms. For instance, Deng, Bludeau, and Deitrich (2004) utilized a deuterium-labeled ethanol (D5-ethanol) to track the formation of ethyl nitrite in mice after ethanol administration. This study provided insights into the metabolism of ethanol and the formation of new metabolites in vivo, which can be crucial for understanding alcohol-related diseases and therapies (Deng, Bludeau, & Deitrich, 2004).

2. Analytical Tool in Fuel Cell Technology

Tomassetti et al. (2018) demonstrated the use of ethanol, including ethanol-d5, in direct catalytic methanol (or ethanol) fuel cells (DMFC). This research expanded the application to the analysis of ethanol-based pharmaceutical products, emphasizing the versatility of ethanol-d5 in various analytical and industrial applications (Tomassetti et al., 2018).

3. Tracer Studies in Combustion and Oxidation Research

In combustion and oxidation research, ethanol-d5 serves as a tracer to study the effects of ethanol in fuel blends. A study by Dean et al. (1996) developed a method for simultaneous measurement of ethanol and ethyl-d5 alcohol, aiding in understanding the first-pass metabolism of ethanol. This is essential for improving combustion efficiency and reducing emissions in engines using ethanol blends (Dean et al., 1996).

4. Role in Fischer–Tropsch Synthesis

Gnanamani et al. (2010) explored the role of D5-ethanol in Fischer–Tropsch synthesis on iron catalysts. Their findings indicate that D5-ethanol can initiate chain growth in hydrocarbon synthesis, highlighting its importance in chemical engineering and fuel production processes (Gnanamani et al., 2010).

5. Studying Alcohol Impacts in Biological Systems

Ethanol-d5 is also utilized in biological studies to understand the impact of alcohol on various systems. Levitt et al. (2020) used ethanol-d5 to investigate how ethanol impairs myogenic differentiation in myoblasts, providing insights into alcohol's effects on muscle regeneration and related health issues (Levitt et al., 2020).

6. Applications in Medical Diagnostics

In medical research, ethanol-d5 has been employed in innovative diagnostic approaches. Labuschagne et al. (2022) used D5-ethyl-βD-glucuronide, which releases D5-ethanol upon hydrolysis, as a probe in breath biopsy for early detection of lung cancer. This novel application demonstrates the potential of ethanol-d5 in non-invasive medical diagnostics (Labuschagne et al., 2022).

7. Exploring Alternative Energy Sources

Ethanol-d5 is used in research exploring bioethanol as an alternative and renewable energy source. Feierabend and Eilks (2011) discussed a chemistry lesson plan focusing on the use of ethanol in energy, emphasizing its societal and environmental implications (Feierabend & Eilks, 2011).

8. In Fuel Blend Research for Diesel Engines

Research on fuel blends for diesel engines also utilizes ethanol-d5. Yilmaz and Atmanli (2017) conducted experiments with diesel-1-pentanol blends, using ethanol-d5 to assess the impact on engine performance and emissions. This research contributes to the development of more efficient and less polluting fuel alternatives (Yilmaz & Atmanli, 2017).

Safety And Hazards

Ethanol-d5 is highly flammable and causes serious eye irritation . It is advised to use personal protective equipment, avoid inhalation of vapor or mist, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The production of bioethanol, including Ethanol-d5, is an attractive alternative because it would be produced using indigenous and native raw material . The production of bioethanol is currently still in development stages, looking for different alternatives according to each region under study .

properties

IUPAC Name

1,1,2,2,2-pentadeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480249
Record name Ethanol-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

51.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Molasses
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Ethanol-d5

CAS RN

68476-78-8, 1859-08-1
Record name Molasses
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Molasses
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Molasses
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1859-08-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
T Nagano, T Takayasu, H Maeda - Jpn J Legal Med, 1989 - jai.co.jp
… ethanol-d5, into which ethanol-d6 immediately changed in water, were analyzed by the pulse heating method. Mass chromatogram of ethanol-d5 (… predominant ions of ethanol-d5 at m/z …
Number of citations: 15 www.jai.co.jp
T Takayasu, T Ohshima, N Tanaka, H Maeda… - Forensic science …, 1995 - Elsevier
… Therefore, we could detect ethanol-d5 (molecular weight 51) by GC-MS instead of ethanol-d6 which was administered to rats or rabbits and used standard aqueous solution. …
Number of citations: 38 www.sciencedirect.com
XS Deng, P Bludeau, RA Deitrich - Alcohol, 2004 - Elsevier
The purpose of the current study was to ascertain whether ethyl nitrite could be detected in vitro from the reaction of ethanol with peroxynitrite, as well as after administration of ethanol to …
Number of citations: 33 www.sciencedirect.com
H Hase, K Ishioka - International Journal of Radiation Applications and …, 1992 - Elsevier
… Deuterated compounds, ethanol-d1 and ethanol-d5 (Merk, Sharp & Dohme) were used as supplied. Disk samples, with a thickness of 0.4 cm and a diameter of 2 cm, were made at 77 K …
Number of citations: 5 www.sciencedirect.com
S Goda, K Takano, Y Yamagata, R Nagata… - Protein …, 2000 - cambridge.org
… also measured in the 0, 40, and 60% ethanol-d5 solutions ~in H2O!. The spectrum essentially did not change up to 40% ethanol-d5 except for the broadening of the signals. At 60% …
Number of citations: 246 www.cambridge.org
H Kubota, K Sakamoto, T Matsui - scientific reports, 2020 - nature.com
… Raman bands derived from the stretching vibration of C–H near 2900 cm −1 for PG and ethanol were shifted to approximately 2100 cm −1 for PG-d6 and ethanol-d5 in the silent region …
Number of citations: 5 www.nature.com
K Ishioka, H Hase - Radiation Physics and Chemistry, 1994 - Elsevier
Raman spectroscopy of γ-irradiated solid ethanol at 77 K revealed that trapped H 2 is produced mainly by the H atom abstraction at the alkyl group by H radicals which are dissociated …
Number of citations: 2 www.sciencedirect.com
P Poinot, R Châtre, E Blochouse, F Djago, M Tarighi… - 2022 - chemrxiv.org
The discovery of tumour-associated markers is of major interest for the development of selective cancer chemotherapy. Within this framework, we introduced the concept of induced-…
Number of citations: 2 chemrxiv.org
M Holz, X Mao, D Seiferling, A Sacco - The Journal of chemical physics, 1996 - pubs.aip.org
How and to what extent do molecular motions in a liquid depend upon the molecular mass? Since this fundamental problem could not yet be satisfactorily resolved by theoretical …
Number of citations: 254 pubs.aip.org
AS Shakun, VI Vorobyova, OE Chygyrynets… - Journal of …, 2020 - hindawi.com
… decreases in the series: ethanol-D5 > ethanol > propan-2-ol-D5 > D5 > propan-2-ol. … Extracts with ethanol-D5 were the most efficient ABTS•+ scavengers, followed by those with ethanol …
Number of citations: 3 www.hindawi.com

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